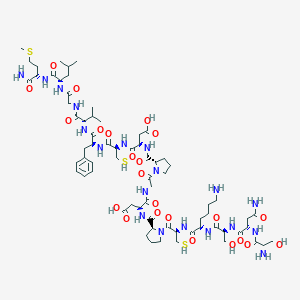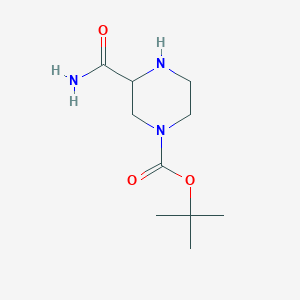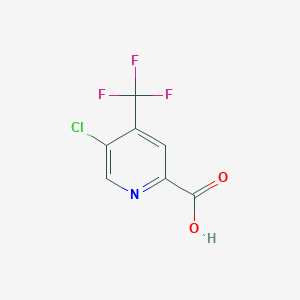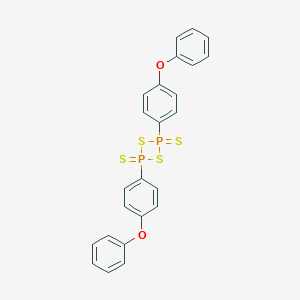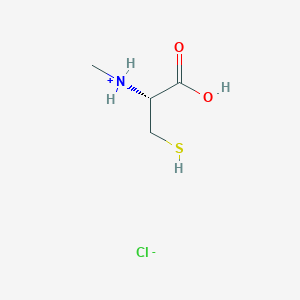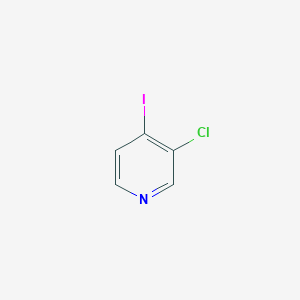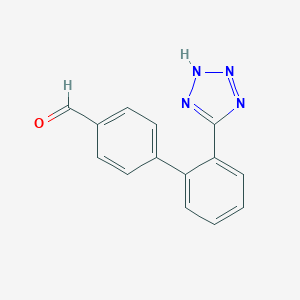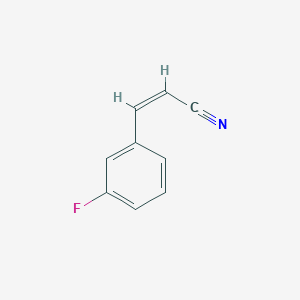
(Z)-3-(3-fluorophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(3-fluorophenyl)acrylonitrile is a chemical compound that is commonly used in scientific research for its unique properties. This compound is known for its ability to interact with biological systems in a specific way, making it a valuable tool for studying various physiological processes. In
Wirkmechanismus
The mechanism of action of (Z)-3-(3-fluorophenyl)acrylonitrile involves the selective binding to certain proteins and enzymes, leading to changes in their activity and function. This compound is known to interact with various receptors, ion channels, and enzymes, affecting their function and activity in a specific way.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (Z)-3-(3-fluorophenyl)acrylonitrile depend on the specific protein or enzyme that it interacts with. This compound has been shown to affect various physiological processes, including cell signaling, metabolism, and gene expression. Additionally, (Z)-3-(3-fluorophenyl)acrylonitrile has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapies.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Z)-3-(3-fluorophenyl)acrylonitrile in lab experiments include its selectivity and specificity for certain proteins and enzymes, allowing for precise targeting and visualization of their activity. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental settings.
The limitations of using (Z)-3-(3-fluorophenyl)acrylonitrile in lab experiments include its potential toxicity and the need for careful handling and storage. Additionally, this compound may not be suitable for studying certain physiological processes, as its selectivity may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for the use of (Z)-3-(3-fluorophenyl)acrylonitrile in scientific research. Some of these directions include the development of novel drugs and therapies for various diseases, the study of complex physiological processes, and the exploration of new applications for this compound in scientific research. Additionally, further research is needed to fully understand the mechanism of action and potential limitations of (Z)-3-(3-fluorophenyl)acrylonitrile, as well as its potential for use in clinical settings.
Synthesemethoden
The synthesis of (Z)-3-(3-fluorophenyl)acrylonitrile involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of a base catalyst. The resulting product is then subjected to a Knoevenagel condensation reaction with acetic anhydride, yielding (Z)-3-(3-fluorophenyl)acrylonitrile.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(3-fluorophenyl)acrylonitrile is commonly used in scientific research as a fluorescent probe for studying various physiological processes. This compound is known for its ability to selectively bind to certain proteins and enzymes, allowing researchers to visualize and track their activity in real-time. Additionally, (Z)-3-(3-fluorophenyl)acrylonitrile is used in the development of novel drugs and therapies for various diseases, including cancer and neurological disorders.
Eigenschaften
CAS-Nummer |
115665-80-0 |
|---|---|
Produktname |
(Z)-3-(3-fluorophenyl)acrylonitrile |
Molekularformel |
C9H6FN |
Molekulargewicht |
147.15 g/mol |
IUPAC-Name |
(Z)-3-(3-fluorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6FN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H/b4-2- |
InChI-Schlüssel |
LZCORSHIMPJAAK-RQOWECAXSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)/C=C\C#N |
SMILES |
C1=CC(=CC(=C1)F)C=CC#N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C=CC#N |
Synonyme |
2-Propenenitrile,3-(3-fluorophenyl)-,(Z)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



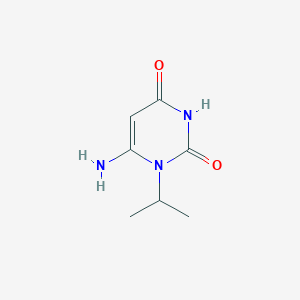
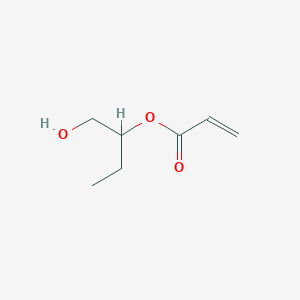
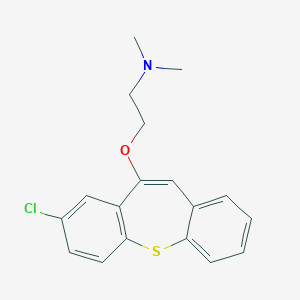
![10-Hydroxybenzo[h]quinoline](/img/structure/B48255.png)
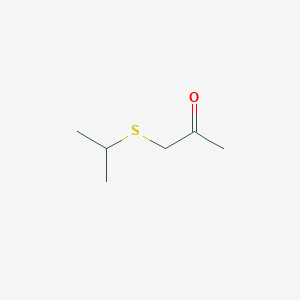
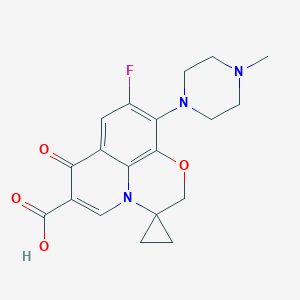
![({[(2s)-1-(2,6-Diamino-9h-purin-9-yl)-3-hydroxypropan-2-yl]oxy}methyl)phosphonic acid](/img/structure/B48267.png)
